1-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-2-(4-nitro-1H-pyrazol-1-yl)-1-propanone
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Overview
Description
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-2-(4-nitro-1H-pyrazol-1-yl)-1-propanone is a complex organic compound featuring a benzodioxole moiety, a piperazine ring, and a nitro-substituted pyrazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-2-(4-nitro-1H-pyrazol-1-yl)-1-propanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzodioxole Moiety: Starting from catechol, the benzodioxole ring is formed via a condensation reaction with formaldehyde.
Piperazine Derivative Synthesis: The benzodioxole derivative is then reacted with piperazine under basic conditions to form the piperazine intermediate.
Pyrazole Introduction: The nitro-pyrazole moiety is introduced through a nucleophilic substitution reaction, where the piperazine intermediate reacts with a nitro-pyrazole derivative.
Final Coupling: The final step involves coupling the intermediate with a propanone derivative under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing appropriate solvents to improve solubility and reaction efficiency.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-2-(4-nitro-1H-pyrazol-1-yl)-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-2-(4-nitro-1H-pyrazol-1-yl)-1-propanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, given its structural similarity to known bioactive molecules.
Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: Employed as a probe to study cellular pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-2-(4-nitro-1H-pyrazol-1-yl)-1-propanone involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes involved in cell cycle regulation and apoptosis, such as kinases and proteases.
Pathways Involved: The compound could modulate signaling pathways related to cell proliferation and survival, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-2-(4-nitro-1H-pyrazol-1-yl)-1-ethanone: Similar structure but with an ethanone group instead of propanone.
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-2-(4-amino-1H-pyrazol-1-yl)-1-propanone: Contains an amino group instead of a nitro group.
Uniqueness
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-2-(4-nitro-1H-pyrazol-1-yl)-1-propanone is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C18H21N5O5 |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-nitropyrazol-1-yl)propan-1-one |
InChI |
InChI=1S/C18H21N5O5/c1-13(22-11-15(9-19-22)23(25)26)18(24)21-6-4-20(5-7-21)10-14-2-3-16-17(8-14)28-12-27-16/h2-3,8-9,11,13H,4-7,10,12H2,1H3 |
InChI Key |
DTIHCFXULUEVIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3)N4C=C(C=N4)[N+](=O)[O-] |
Origin of Product |
United States |
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